Kasugamycin hydrochloride hydrate
Overview
Description
Kasugamycin hydrochloride hydrate is an antibiotic compound known for its ability to bind both the 30S and 70S ribosomal subunits, but not the isolated 50S subunit. This compound mimics messenger RNA nucleotides, destabilizing transfer RNA binding and inhibiting canonical translation initiation . It is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Kasugamycin hydrochloride hydrate is synthesized through a series of chemical reactions involving the precursor kasugamycin. The synthesis typically involves the following steps:
Kasugamycin Production: Kasugamycin is produced through fermentation using the bacterium Streptomyces kasugaensis.
Hydrochloride Formation: The kasugamycin is then reacted with hydrochloric acid to form kasugamycin hydrochloride.
Hydrate Formation: The final step involves the addition of water to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The fermentation process is optimized for higher yields, and the subsequent chemical reactions are carried out in controlled environments to ensure purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Kasugamycin hydrochloride hydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce kasugamycin derivatives with additional oxygen atoms, while reduction may produce derivatives with additional hydrogen atoms .
Scientific Research Applications
Kasugamycin hydrochloride hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ribosomal binding and translation inhibition.
Biology: Used to study the effects of translation inhibition on cellular processes.
Medicine: Investigated for its potential use in treating bacterial infections and as a tool for understanding antibiotic resistance.
Industry: Used in the development of new antibiotics and as a standard for quality control in pharmaceutical production .
Mechanism of Action
Kasugamycin hydrochloride hydrate exerts its effects by binding to the 30S and 70S ribosomal subunits, mimicking messenger RNA nucleotides. This binding destabilizes transfer RNA binding and inhibits canonical translation initiation. The compound specifically inhibits translation initiation of canonical messenger RNA but not leaderless messenger RNA. This selective inhibition is due to the reduced overlap between messenger RNA and kasugamycin in leaderless messenger RNA, which stabilizes transfer RNA binding in the presence of the 50S subunit .
Comparison with Similar Compounds
Similar Compounds
Kanamycin: Another aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.
Gentamicin: An aminoglycoside antibiotic that binds to the 30S ribosomal subunit and disrupts protein synthesis.
Streptomycin: An aminoglycoside antibiotic that binds to the 30S ribosomal subunit and inhibits translation initiation .
Uniqueness
Kasugamycin hydrochloride hydrate is unique in its selective inhibition of canonical messenger RNA translation initiation while not affecting leaderless messenger RNA. This selective inhibition makes it a valuable tool for studying translation mechanisms and developing new antibiotics .
Biological Activity
Kasugamycin hydrochloride hydrate is an antibiotic derived from the fermentation of Streptomyces kasugaensis. It exhibits significant biological activity, primarily as a protein synthesis inhibitor, and is used extensively in agricultural applications for controlling bacterial diseases in crops. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy against various pathogens, and relevant case studies.
Kasugamycin functions by binding to the 30S and 70S ribosomal subunits, specifically inhibiting the initiation of translation in bacterial cells. This mechanism is distinct from that of other aminoglycoside antibiotics like streptomycin, allowing kasugamycin to be effective against certain strains that exhibit resistance to conventional treatments .
Efficacy Against Pathogens
Kasugamycin has demonstrated efficacy against a range of bacterial pathogens, particularly those affecting fruit and vegetable crops. Notable target organisms include:
- Erwinia amylovora : Causative agent of fire blight in pome fruits.
- Xanthomonas campestris : Responsible for bacterial spot in tomatoes and peppers.
- Cladosporium fulvum : Causes leaf mold in tomatoes.
Table 1: Efficacy Data
Pathogen | Crop Type | Application Rate (ppm) | Disease Reduction (%) |
---|---|---|---|
Erwinia amylovora | Pears | 100 | 66% |
Xanthomonas campestris | Tomatoes & Peppers | 18 | 80-90% |
Cladosporium fulvum | Tomatoes | 200 | 77-78% |
Case Studies
-
Fire Blight Control :
In a study conducted on Bartlett pears, kasugamycin applied at a concentration of 100 ppm significantly reduced the incidence of fire blight when applied shortly after inoculation with Erwinia amylovora. In commercial trials over multiple years, kasugamycin consistently reduced disease incidence by 77-90%, outperforming traditional treatments like oxytetracycline . -
Tomato Leaf Mold :
Trials indicated that kasugamycin effectively controlled leaf mold caused by Cladosporium fulvum. The application resulted in substantial reductions in disease severity, demonstrating its potential as a reliable treatment option for tomato growers facing this challenge .
Toxicological Profile
This compound exhibits low acute toxicity and is classified as "not likely to be carcinogenic to humans." However, chronic exposure studies have shown some adverse effects, including decreased body weight and irritation of the gastrointestinal tract in animal models . The compound is primarily excreted unabsorbed and un-metabolized, indicating limited systemic absorption following oral administration .
Table 2: Toxicity Data Summary
Study Type | Observed Effects | Reference |
---|---|---|
Acute Toxicity | Low toxicity | |
Subchronic Exposure | Decreased body weight | |
Developmental Toxicity | Gastrointestinal irritation |
Environmental Impact and Residue Management
Kasugamycin's environmental persistence is low due to its zwitterionic nature in aqueous solutions at neutral pH, which limits its volatility and bioaccumulation potential in aquatic organisms . Regulatory assessments indicate that kasugamycin residues in food products are below levels of concern for human health.
Properties
IUPAC Name |
2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O9.ClH.H2O/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;;/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);1H;1H2/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDOPMVCASNBEZ-VHRLMMNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClN3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859996 | |
Record name | Kasugamycin hydrochloride hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200132-83-8 | |
Record name | Kasugamycin hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200132838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kasugamycin hydrochloride hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KASUGAMYCIN HYDROCHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A9BN7V7QL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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